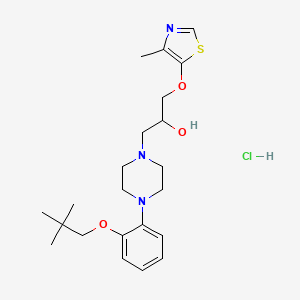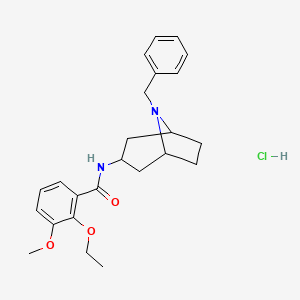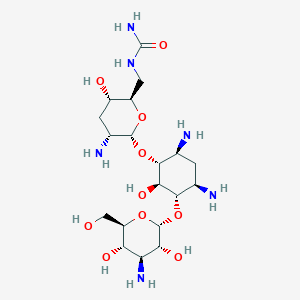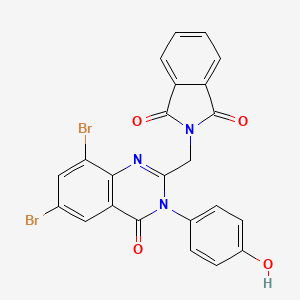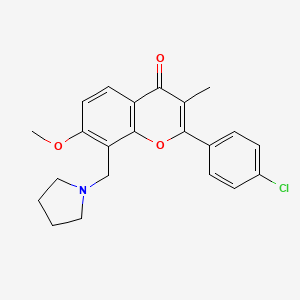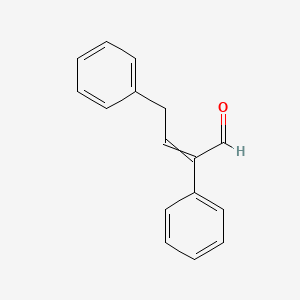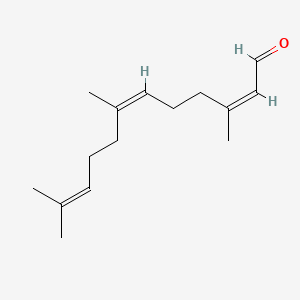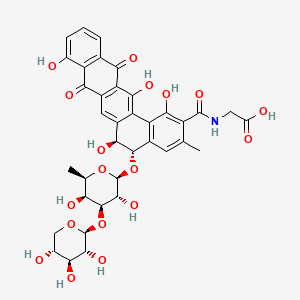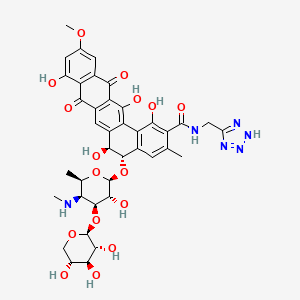![molecular formula C13H23N3O2 B12763583 3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate CAS No. 457074-01-0](/img/structure/B12763583.png)
3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-咪唑-5-基)丙基 N-[(2S)-3,3-二甲基丁烷-2-基]氨基甲酸酯是一种合成的有机化合物,具有咪唑环和氨基甲酸酯基团。
准备方法
合成路线和反应条件
3-(1H-咪唑-5-基)丙基 N-[(2S)-3,3-二甲基丁烷-2-基]氨基甲酸酯的合成通常涉及以下步骤:
咪唑环的形成: 咪唑环可以通过乙二醛和氨的环化反应合成,然后进行官能化以引入丙基基团。
氨基甲酸酯的形成: 在温和条件下,通过使咪唑衍生物与适当的异氰酸酯反应引入氨基甲酸酯基团。
工业生产方法
该化合物的工业生产可能涉及优化反应条件,以最大程度地提高产量和纯度。 这包括使用高纯度试剂、控制温度以及高效的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
氧化: 咪唑环可以进行氧化反应,通常使用过氧化氢或过酸等试剂。
还原: 咪唑环的还原可以使用氢化催化剂实现。
取代: 该化合物可以进行亲核取代反应,特别是在氨基甲酸酯基团上。
常用试剂和条件
氧化: 过氧化氢,过酸。
还原: 钯或铂催化剂与氢气。
取代: 胺或硫醇等亲核试剂。
主要产物
氧化: 氧化的咪唑衍生物。
还原: 还原的咪唑衍生物。
取代: 取代的氨基甲酸酯衍生物。
科学研究应用
化学
在化学领域,3-(1H-咪唑-5-基)丙基 N-[(2S)-3,3-二甲基丁烷-2-基]氨基甲酸酯被用作合成更复杂分子的构建块。 其独特的结构允许探索新的化学反应和途径。
生物学
在生物学研究中,由于其咪唑环(生物系统中常见的基序),该化合物可用于研究酶相互作用和蛋白质结合。
医学
在医学上,该化合物具有作为候选药物的潜在应用。 咪唑环是已知的药效基团,而氨基甲酸酯基团可以增强该化合物的稳定性和生物利用度。
工业
在工业上,该化合物可用于聚合物和其他材料的合成,利用其反应性和官能团。
作用机制
3-(1H-咪唑-5-基)丙基 N-[(2S)-3,3-二甲基丁烷-2-基]氨基甲酸酯的作用机制涉及其与酶和受体等生物靶标的相互作用。 咪唑环可以与酶活性位点中的金属离子配位,而氨基甲酸酯基团可以与蛋白质形成氢键和其他相互作用。
相似化合物的比较
类似化合物
组氨酸: 具有咪唑侧链的氨基酸。
咪唑: 咪唑环的母体化合物。
卡马西平: 具有氨基甲酸酯基团的药物。
独特性
3-(1H-咪唑-5-基)丙基 N-[(2S)-3,3-二甲基丁烷-2-基]氨基甲酸酯的独特性在于咪唑环和氨基甲酸酯基团的组合,它提供了一组独特的化学和生物学特性,这些特性在更简单的咪唑或氨基甲酸酯化合物中没有发现。
这份详细概述全面了解 3-(1H-咪唑-5-基)丙基 N-[(2S)-3,3-二甲基丁烷-2-基]氨基甲酸酯,涵盖其合成、反应、应用以及与类似化合物的比较。
属性
CAS 编号 |
457074-01-0 |
|---|---|
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC 名称 |
3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-10(13(2,3)4)16-12(17)18-7-5-6-11-8-14-9-15-11/h8-10H,5-7H2,1-4H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI 键 |
RVNLVECYTMCMTN-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
规范 SMILES |
CC(C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




